molecular formula C10H11ClN2O2S B2502679 4-(2-Amino-1,3-thiazol-4-YL)-2-methoxyphenol hydrochloride CAS No. 1056451-14-9

4-(2-Amino-1,3-thiazol-4-YL)-2-methoxyphenol hydrochloride

Cat. No.: B2502679
CAS No.: 1056451-14-9
M. Wt: 258.72
InChI Key: CIQDTGLWNSNNTE-UHFFFAOYSA-N
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Description

4-(2-Amino-1,3-thiazol-4-YL)-2-methoxyphenol hydrochloride is a compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1,3-thiazol-4-YL)-2-methoxyphenol hydrochloride typically involves the reaction of 2-acetylbenzimidazoles with thiourea in the presence of iodine . The reaction is carried out in ethyl alcohol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,3-thiazol-4-YL)-2-methoxyphenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Amino-1,3-thiazol-4-YL)-2-methoxyphenol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,3-thiazol-4-YL)-2-methoxyphenol hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Amino-1,3-thiazol-4-YL)-2-methoxyphenol hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenol moiety enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S.ClH/c1-14-9-4-6(2-3-8(9)13)7-5-15-10(11)12-7;/h2-5,13H,1H3,(H2,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQDTGLWNSNNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CSC(=N2)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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